![molecular formula C9H7N3O2 B2565815 7-Nitroisoquinolin-4-amine CAS No. 1936476-62-8](/img/structure/B2565815.png)
7-Nitroisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroisoquinolin-4-amine, also known as niraparib, is a small molecule drug. It has a molecular weight of 189.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7N3O2/c10-9-5-11-4-6-3-7 (12 (13)14)1-2-8 (6)9/h1-5H,10H2
. This indicates that the compound has a molecular formula of C9H7N3O2 . Relevant Papers The search results include references to several papers related to this compound . These papers could provide further information on the compound’s properties, synthesis, and potential applications.
Scientific Research Applications
Chemical Synthesis and Compound Development
7-Nitroisoquinolin-4-amine and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex organic compounds. Research indicates that derivatives of Nitroisoquinoline, such as 5- and 8-Nitroisoquinoline, can undergo regioselective amination in liquid ammonia solutions of potassium permanganate to yield corresponding amino compounds. This process is crucial for the development of various organic compounds with potential applications in pharmaceuticals and material science (Woźniak et al., 1990).
Antibacterial Properties
The derivatives of Nitroisoquinoline, specifically 8-nitrofluoroquinolone models, have been synthesized and evaluated for their antibacterial properties. These derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. The research in this area is critical as it contributes to the development of new antibiotics and antibacterial agents (Al-Hiari et al., 2007).
Photophysical Properties and Potential Applications
Studies on push-pull isoquinolines, which include nitroisoquinoline derivatives, reveal that these compounds have fascinating photophysical properties. These properties make these compounds potential candidates for advanced functional materials or as polarity-sensitive fluorescent probes. This research opens up new possibilities for the application of these compounds in the field of materials science and imaging technologies (Brambilla et al., 2021).
Synthesis of Benzylisoquinoline Derivatives and Antiarrhythmic Properties
The synthesis of benzylisoquinoline derivatives, which involves the reduction of nitrobenzylisoquinolines, has been explored. These compounds have been evaluated for their antiarrhythmic properties, showing significant potential in protecting against ventricular fibrillation. This research is vital in the development of new treatments for arrhythmias and related cardiovascular conditions (Neumeyer et al., 1977).
Mechanism of Action
Target of Action
The primary targets of 7-Nitroisoquinolin-4-amine are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is likely that the compound has multiple effects at the cellular level, given the complexity of biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is acting .
properties
IUPAC Name |
7-nitroisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKBXGLBSMGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.